N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylbenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-19-5-9-21(10-6-19)27(24(29)25-13-3-2-4-14-25)23(28)20-7-11-22(12-8-20)33(30,31)26-15-17-32-18-16-26/h5-12H,2-4,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWOXAEXFKIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Morpholinosulfonyl group : A morpholine ring attached to a sulfonyl moiety, which may enhance solubility and biological interactions.
- Benzoyl moiety : Contributes to the compound's pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 372.47 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the piperidine core .
- Introduction of the morpholinosulfonyl group .
- Benzoylation and final carboxamide formation .
These steps leverage various reagents and conditions to achieve high yields of the target compound.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with morpholine and sulfonamide functionalities have shown effectiveness against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
In vitro tests have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for structurally related compounds .
Antimalarial Activity
Research indicates that compounds with similar structural features possess antimalarial properties, particularly against Plasmodium falciparum. The presence of the morpholine group is believed to contribute to this activity by interacting with specific biological targets involved in the malaria lifecycle .
Cytotoxicity and Antitumor Activity
Studies have also explored the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for development as anticancer agents .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Morpholin-4-YL-piperidine-1-carboxylic acid | Contains morpholine and piperidine rings | Antimicrobial activity | Focus on piperidine derivatives |
| Quinoline-4-carboxamide derivatives | Quinoline core with carboxamide functionality | Antimalarial properties | Novel mechanism of action against Plasmodium |
| Sulfanilamide derivatives | Sulfanilamide structure with varying side chains | Antibacterial effects | Broad spectrum activity against bacteria |
This table highlights how this compound shares common features with these compounds but may possess distinct biological activities due to its unique functional group arrangement.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds, providing insights into their mechanisms of action and therapeutic potential:
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial properties using MIC and MBC assays, revealing promising candidates for further development .
- Antimalarial Screening : Another research highlighted the antiplasmodial activity of quinoline derivatives, which share structural similarities with the target compound .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines demonstrated selective activity that warrants further exploration for anticancer applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide as an anticancer agent. Research indicates that compounds with piperidine and morpholine moieties exhibit significant activity against various cancer cell lines. For instance, derivatives containing these structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells without causing significant cytotoxicity to normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that derivatives of the compound possess significant activity against a range of pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicate strong efficacy against Gram-positive and Gram-negative bacteria . This suggests a potential role in developing new antimicrobial therapies.
Inhibition of Key Biological Targets
The mechanism of action for this compound involves the inhibition of specific enzymes and proteins critical for cell proliferation and survival. For example, some studies suggest that compounds with similar structures inhibit translation elongation factors, which are essential for protein synthesis in both cancerous and pathogenic cells . This unique mechanism positions the compound as a candidate for further development in targeted therapies.
Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the efficacy of this compound. By modifying substituents on the piperidine and morpholine rings, researchers have been able to enhance both potency and selectivity against specific targets. For instance, variations in lipophilicity through structural modifications have been shown to improve pharmacokinetic profiles, making the compounds more suitable for therapeutic use .
Preclinical Development
A notable case study involved the evaluation of a series of quinoline-4-carboxamide derivatives, which share structural similarities with this compound. These derivatives were tested for their antiplasmodial activity against Plasmodium falciparum, demonstrating low nanomolar activity and favorable oral bioavailability . Such findings underscore the potential for developing new antimalarial agents based on similar chemical frameworks.
Antitubercular Activity
Another significant study focused on derivatives containing morpholine groups that exhibited antitubercular activity against Mycobacterium tuberculosis. The research identified specific compounds that showed enhanced efficacy against drug-resistant strains, indicating a promising avenue for treating tuberculosis using morpholine-containing compounds .
Data Summary Table
| Application | Mechanism of Action | Efficacy Indicators |
|---|---|---|
| Anticancer | Inhibition of translation elongation | Induced apoptosis, low cytotoxicity to normal cells |
| Antimicrobial | Inhibition of bacterial growth | MIC values < 0.25 μg/mL |
| Antitubercular | Targeting Mycobacterium tuberculosis | Enhanced efficacy against resistant strains |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with several classes of piperidine and carboxamide derivatives:
Piperidine Carboxamides with Halogen Substituents
- Example: 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 43, )** Structure: Incorporates a brominated benzodiazol-2-one ring and a 4-chlorophenyl group. Properties: Molecular weight (MW) = 449.1 g/mol; synthesized in 74% yield via isocyanate coupling. Activity: Acts as a selective inhibitor of 8-oxo-guanine DNA glycosylase (OGG1), highlighting the role of halogen substituents in enzyme inhibition .
N-(p-Tolyl)piperidine-1-carboxamide Derivatives
- Example: N-(p-Tolyl)piperidine-1-carboxamide (Compound 17, )** Structure: Lacks the morpholinosulfonyl benzoyl group but shares the p-tolyl-piperidine carboxamide core. Properties: MW = 260.34 g/mol; synthesized via urea condensation. Activity: Evaluated for antimicrobial properties, demonstrating the importance of the p-tolyl group in bioactivity . Comparison: The addition of the morpholinosulfonyl benzoyl group in the target compound likely increases molecular weight (~500–550 g/mol estimated) and may enhance solubility due to the polar sulfonyl group.
Thiazole-Acetamide Piperazine Derivatives
- Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, )** Structure: Combines a thiazole ring with a piperazine-acetamide chain and p-tolyl group. Properties: MW = 422.54 g/mol; synthesized in 75% yield. Activity: Acts as a matrix metalloproteinase (MMP) inhibitor, suggesting that aryl substituents (e.g., p-tolyl) enhance binding to hydrophobic enzyme pockets . Comparison: The target compound’s morpholinosulfonyl group may provide stronger hydrogen-bonding capacity compared to the methoxy group in Compound 13.
Physicochemical and Pharmacological Differences
Table 1: Key Comparisons with Analogous Compounds
Key Observations :
Molecular Weight and Solubility: The target compound’s morpholinosulfonyl group likely increases polarity and aqueous solubility compared to halogenated or purely aromatic analogs (e.g., Compound 43) .
Bioactivity Trends : Piperidine carboxamides with electron-withdrawing groups (e.g., sulfonyl, halogens) often exhibit enzyme inhibitory properties, while those with lipophilic groups (e.g., p-tolyl) show antimicrobial or anesthetic activity .
Q & A
What synthetic strategies are optimal for preparing N-(4-(morpholinosulfonyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide, and how can yield be maximized?
Basic
The synthesis involves multi-step reactions, typically starting with functionalization of the benzoyl and piperidine cores. Key steps include sulfonylation of the benzoyl group with morpholine and subsequent coupling to the p-tolyl-piperidine-carboxamide scaffold. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, highlights the importance of controlling solvent choice (e.g., DMF for amide couplings) and reaction time to achieve >70% yield in analogous piperidine-carboxamide syntheses .
Advanced
Advanced strategies involve kinetic vs. thermodynamic pathway control. For instance, selective sulfonylation at the 4-position of the benzoyl group may require protecting-group strategies to avoid over-sulfonation. demonstrates that using mild bases (e.g., TEA) and low temperatures (0–5°C) during sulfonylation minimizes byproducts . Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures high purity (>95%), as validated by NMR and HPLC .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Basic
Contradictions often arise from assay-specific variables (e.g., cell line viability, buffer pH, or enzyme isoform specificity). For example, notes that IC50 values for similar carboxamides varied by 10-fold between HEK293 and HeLa cells due to differences in membrane permeability . Standardizing assay protocols (e.g., using identical cell passage numbers and ATP concentrations) reduces variability.
Advanced
Mechanistic studies (e.g., surface plasmon resonance or crystallography) clarify target engagement. highlights how single-crystal X-ray diffraction resolved conflicting binding data for a benzoxazole-piperidine analog by identifying conformational flexibility in the morpholinosulfonyl group . Additionally, meta-analyses of dose-response curves across multiple studies can distinguish true potency differences from experimental noise .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic
1H/13C NMR and high-resolution mass spectrometry (HRMS) are foundational. Aromatic protons in the p-tolyl group typically resonate at δ 7.2–7.4 ppm, while the morpholinosulfonyl group shows distinct S=O stretching at ~1350 cm⁻¹ in IR spectra . provides a benchmark: carboxamide protons appear as singlets near δ 6.8–7.0 ppm in DMSO-d6 .
Advanced
Advanced characterization includes 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, particularly between the sulfonyl and morpholine groups. X-ray crystallography (as in ) resolves stereochemical ambiguities, while dynamic light scattering (DLS) assesses aggregation states that may skew bioactivity data .
How does the compound’s structure-activity relationship (SAR) compare to analogs with modified sulfonyl or aryl groups?
Basic
The morpholinosulfonyl group enhances solubility and hydrogen-bonding capacity compared to simpler sulfonamides. ’s comparative table shows that replacing morpholine with piperazine reduces logP by 0.5 units but decreases CNS penetration . The p-tolyl group contributes to hydrophobic interactions, as seen in , where methyl substituents improved binding affinity by 2-fold in carbonic anhydrase inhibitors .
Advanced
Computational docking (e.g., AutoDock Vina) reveals that the sulfonyl oxygen forms critical H-bonds with Lys125 in target enzymes. ’s SAR data for sulfamoylbenzoyl-piperidines demonstrates that electron-withdrawing groups on the aryl ring (e.g., -NO2) improve potency but reduce metabolic stability .
What computational methods are effective in predicting the compound’s pharmacokinetic and toxicity profiles?
Advanced
Physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus predicts oral bioavailability (~45–60%) based on logP (~2.8) and polar surface area (90 Ų). ’s toxicity data for acetylpiperidine analogs suggests that hepatic CYP3A4 metabolism may generate reactive metabolites, requiring in vitro hepatocyte assays to validate . QSAR models (e.g., TOPKAT) can flag potential cardiotoxicity risks linked to hERG channel inhibition .
How can researchers address low reproducibility in synthetic yields across labs?
Basic
Documenting exact reagent grades (e.g., anhydrous solvents, >99% purity morpholine) and equipment (e.g., Schlenk lines for moisture-sensitive steps) is critical. emphasizes that even minor variations in Pd catalyst batches (e.g., 5% vs. 10% Pd/C) can alter yields by 20% .
Advanced
Design of experiments (DoE) approaches identify critical process parameters. For example, a central composite design optimizes sulfonylation time (30–120 mins) and equivalents of sulfonyl chloride (1.2–2.0 eq.), as shown in ’s yield-response surface models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
